molecular formula C20H22FN7O3S B2891803 ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 863453-14-9

ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2891803
CAS No.: 863453-14-9
M. Wt: 459.5
InChI Key: YYSVYFRRJJVVRS-UHFFFAOYSA-N
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Description

ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves multiple stepsThe final step involves the coupling of the piperazine-1-carboxylate group .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . The compound interacts with proteins such as ATF4 and NF-kB, which play crucial roles in cellular stress responses .

Comparison with Similar Compounds

ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate can be compared to other triazolo-pyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications. The unique combination of the 4-fluorophenylmethyl group and the sulfanylacetyl moiety in this compound contributes to its distinct properties and potential therapeutic benefits .

Properties

IUPAC Name

ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O3S/c1-2-31-20(30)27-9-7-26(8-10-27)16(29)12-32-19-17-18(22-13-23-19)28(25-24-17)11-14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVYFRRJJVVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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